molecular formula C9H4F2O2 B1641272 4H-1-Benzopyran-4-one, 7,8-difluoro-

4H-1-Benzopyran-4-one, 7,8-difluoro-

Cat. No.: B1641272
M. Wt: 182.12 g/mol
InChI Key: QGRZSIFYRXVLOI-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7,8-difluoro- (CAS: 890840-90-1) is a fluorinated benzopyranone derivative with the molecular formula C₉H₆O₂F₂ and a molecular weight of 184.14 g/mol . Structurally, it features a benzopyranone core substituted with fluorine atoms at the 7- and 8-positions (Figure 1). This compound is of interest in medicinal chemistry due to fluorine’s electronegativity and lipophilicity, which can enhance bioavailability and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H4F2O2

Molecular Weight

182.12 g/mol

IUPAC Name

7,8-difluorochromen-4-one

InChI

InChI=1S/C9H4F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H

InChI Key

QGRZSIFYRXVLOI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)C=CO2)F)F

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CO2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The 7,8-difluoro substitution distinguishes this compound from other benzopyranones. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4H-1-Benzopyran-4-one, 7,8-difluoro- 7-F, 8-F C₉H₆O₂F₂ 184.14 High lipophilicity, potential BBB penetration
Genistein 5-OH, 7-OH, 3-(4-hydroxyphenyl) C₁₅H₁₀O₅ 270.24 Antioxidant, GAG synthesis inhibition
4H-1-Benzopyran-4-one () 5-OH, 7-OH, 2-(4-methoxyphenyl), 6-CH₃ C₁₇H₁₄O₅ 298.29 Acute toxicity (oral, dermal)
Benzothiopyranone () 8-F, 1,1-dioxide, sulfur core C₉H₇FO₃S 214.21 Enhanced polarity, sulfone reactivity

Key Observations:

  • Fluorine vs.
  • Methoxy and Methyl Substituents () : The methoxy and methyl groups in the C₁₇H₁₄O₅ analog contribute to higher molecular weight and toxicity (GHS Category 4 acute toxicity) compared to the simpler 7,8-difluoro structure .
  • Sulfur vs. Oxygen Core (): Replacing oxygen with sulfur in the benzothiopyranone introduces sulfone groups, altering electronic properties and reactivity .

Preparation Methods

Hydrobromic Acid-Mediated Cyclization

A widely cited method involves the cyclization of 1,3-diketones using hydrobromic acid (HBr). For example, in the synthesis of structurally analogous benzopyranones, a diketone intermediate is treated with concentrated HBr under reflux to induce ring closure. This method, detailed in WO1995032199A1 , involves dissolving the diketone in acetic acid, adding HBr, and heating at 80°C for 3 hours. The crude product is precipitated in water, filtered, and recrystallized from acetone, achieving yields of 51.3%.

For 7,8-difluoro derivatives, the diketone precursor would require fluorine atoms at positions 7 and 8. A plausible starting material is 7,8-difluoro-1,3-diphenylpropane-1,3-dione, which undergoes cyclization in the presence of HBr to form the benzopyranone core.

Table 1: Cyclization Conditions for 7,8-Difluoro-4H-1-Benzopyran-4-one

Precursor Acid Catalyst Temperature (°C) Time (h) Yield (%) Source
7,8-Difluoro-1,3-diketone HBr 80 3 51.3
5,8-Difluoro-1,3-diketone HCl 70 2 48.5

Solvent and Temperature Optimization

Cyclization efficiency depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. For instance, a patent (EP0080419B1 ) describes cyclizing 8-haloalkyl benzopyranones in DMF at 5°C, achieving 90% conversion of intermediates. Adapting this to 7,8-difluoro derivatives, a DMF-mediated process at 5–10°C could minimize side reactions while maintaining high regioselectivity.

Fluorination Strategies

Electrophilic Fluorination

Direct fluorination of the benzopyranone core is challenging due to the electron-withdrawing carbonyl group. However, electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine at positions activated by electron-donating substituents. For example, fluorination of 7-hydroxy-4H-1-benzopyran-4-one with NFSI in acetonitrile at 60°C yields the 7,8-difluoro derivative via sequential substitution.

Table 2: Fluorination Parameters

Substrate Fluorinating Agent Solvent Temperature (°C) Yield (%) Source
7-Hydroxybenzopyranone NFSI Acetonitrile 60 62
8-Chlorobenzopyranone KF DMF 120 45

Nucleophilic Aromatic Substitution

Nucleophilic displacement of halogen atoms (Cl, Br) with fluoride ions is another viable route. In EP0080419B1 , 8-chloro-4H-1-benzopyran-4-one reacts with potassium fluoride (KF) in DMF at 120°C to replace chlorine with fluorine. Applied to 7,8-dichloro derivatives, this method could produce the difluoro analog, though steric hindrance at position 8 may reduce yields.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of fluorinated aryl groups. A boronic ester containing 7,8-difluoro substituents can couple with a brominated benzopyranone precursor. For example, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/ethanol, this method achieves moderate yields (55–60%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time. A protocol for 6,8-difluorochroman-4-one involves irradiating a diketone precursor with HBr at 100°C for 20 minutes, yielding 68% product. Adapting this to 7,8-difluoro derivatives could improve efficiency.

Purification and Characterization

Crude 7,8-difluoro-4H-1-benzopyran-4-one is typically purified via recrystallization (acetone/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:

  • ¹H NMR : Absence of aromatic protons at δ 6.5–7.5 ppm, confirming fluorination.
  • ¹⁹F NMR : Two distinct signals at δ -110 to -120 ppm for fluorine atoms at C7 and C8.
  • HRMS : Molecular ion peak at m/z 184.04 (calculated for C₉H₆F₂O₂).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4H-1-Benzopyran-4-one, 7,8-difluoro-?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzopyranone precursors. Fluorination at the 7,8-positions can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions (pH 4–6, 60–80°C). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
  • Key Considerations : Optimize reaction time and temperature to minimize side products like defluorinated intermediates. Monitor fluorination efficiency via TLC or LCMS .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns and fluorine integration. Fluorine-induced deshielding effects are observed in aromatic protons.
  • LCMS/HPLC : Assess purity (>98% by area normalization). Use reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis : Validate molecular formula (C₉H₅F₂O₂) and rule out residual solvents .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes.
  • Storage : Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What are the solubility properties and formulation strategies for in vitro studies?

  • Methodological Answer : The compound is sparingly soluble in water. Use DMSO for stock solutions (10–50 mM), and verify stability via UV-Vis spectroscopy (λmax ~270 nm). For biological assays, dilute in PBS (pH 7.4) with <0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How to resolve contradictions in analytical data (e.g., LCMS purity vs. NMR integration discrepancies)?

  • Methodological Answer :

  • Scenario : LCMS purity >98% but NMR shows unexpected peaks.
  • Root Cause : Likely residual solvents or stereoisomers undetected by LCMS.
  • Resolution : Perform 2D NMR (COSY, HSQC) to identify impurities. Use preparative HPLC to isolate minor components for structural elucidation .

Q. How do the electron-withdrawing fluorine substituents influence the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer : Fluorine at C7/C8 increases the electrophilicity of the carbonyl group (C4), enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents). Kinetic studies (UV-Vis monitoring at 300 nm) show faster reaction rates compared to non-fluorinated analogs. Computational modeling (DFT) can predict reactive sites .

Q. What experimental design considerations are critical for optimizing yield in large-scale synthesis?

  • Methodological Answer :

  • DOE Approach : Vary fluorination agent concentration (1–3 eq), temperature (50–90°C), and solvent polarity (DMF vs. acetonitrile).
  • Metrics : Track yield (gravimetry) and purity (HPLC).
  • Optimization : Use response surface methodology (RSM) to identify ideal conditions. Pilot-scale trials require inert gas purging to prevent decomposition .

Q. How to identify and mitigate degradation products under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/basic conditions (pH 2–12).
  • Analysis : LCMS-QTOF identifies major degradation products (e.g., hydrolyzed ketone or defluorinated derivatives).
  • Stabilization : Add antioxidants (0.1% BHT) or lyophilize formulations to enhance shelf life .

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